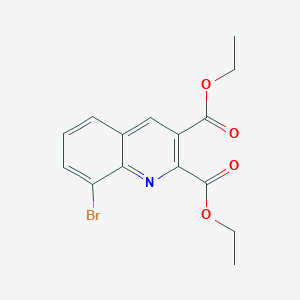![molecular formula C39H25NO6 B13741839 4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4’-(9-(4’-Carboxy-[1,1’-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid is a complex organic compound known for its unique structural properties. It consists of a carbazole core linked to biphenyl and benzoic acid moieties, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and various acids and bases to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to obtain the desired product .
Properties
Molecular Formula |
C39H25NO6 |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
4-[4-[3,6-bis(4-carboxyphenyl)carbazol-9-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C39H25NO6/c41-37(42)27-7-1-23(2-8-27)24-13-17-32(18-14-24)40-35-19-15-30(25-3-9-28(10-4-25)38(43)44)21-33(35)34-22-31(16-20-36(34)40)26-5-11-29(12-6-26)39(45)46/h1-22H,(H,41,42)(H,43,44)(H,45,46) |
InChI Key |
IDEXSQJSWBYVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=C3C=CC(=C6)C7=CC=C(C=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)

![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)





